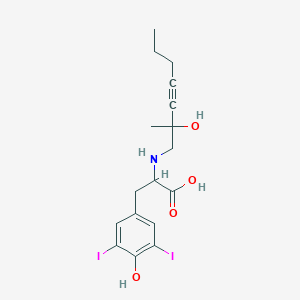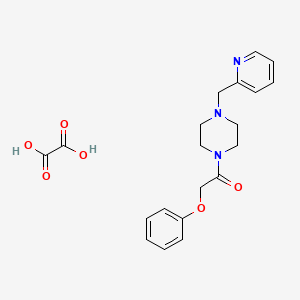![molecular formula C19H21N3O B4961390 8-methoxy-N,4-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine](/img/structure/B4961390.png)
8-methoxy-N,4-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-methoxy-N,4-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine, also known as LY341495, is a selective antagonist of the metabotropic glutamate receptor subtype 2 (mGluR2). It was first synthesized in 1997 by Eli Lilly and Company and has since been widely used in scientific research for its ability to modulate glutamate signaling in the brain.
作用機序
8-methoxy-N,4-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine acts as a competitive antagonist of mGluR2, which is a G protein-coupled receptor that modulates the release of glutamate in the brain. By blocking the activation of mGluR2, 8-methoxy-N,4-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine reduces the inhibitory tone on glutamate release, leading to increased glutamate transmission and enhanced synaptic plasticity.
Biochemical and Physiological Effects:
Studies have shown that 8-methoxy-N,4-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine can modulate a wide range of biochemical and physiological processes in the brain, including synaptic plasticity, neurogenesis, and inflammation. It has also been shown to affect the activity of other neurotransmitter systems, such as dopamine and serotonin, which are involved in mood regulation and reward processing.
実験室実験の利点と制限
One of the main advantages of 8-methoxy-N,4-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine is its high selectivity for mGluR2, which allows for precise modulation of glutamate signaling in the brain. However, its use is limited by its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, its effects on other neurotransmitter systems and potential off-target effects should be taken into consideration when interpreting experimental results.
将来の方向性
There are several potential future directions for research on 8-methoxy-N,4-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine and mGluR2. One area of interest is the role of mGluR2 in the pathophysiology of neuropsychiatric disorders, such as schizophrenia and addiction. Another area of interest is the development of more selective and potent mGluR2 antagonists for therapeutic use. Finally, further investigation into the downstream signaling pathways affected by mGluR2 modulation could provide insights into the mechanisms underlying synaptic plasticity and learning and memory.
合成法
The synthesis of 8-methoxy-N,4-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine involves several steps, starting with the reaction of 2-chloro-8-methoxyquinoline with 2-pyridineethanol to form the intermediate 2-(2-pyridinyl)ethyl-8-methoxyquinoline. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the final product, 8-methoxy-N,4-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine.
科学的研究の応用
8-methoxy-N,4-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and addiction. It has also been used to investigate the role of mGluR2 in learning and memory, pain processing, and neurodegenerative diseases.
特性
IUPAC Name |
8-methoxy-N,4-dimethyl-N-(2-pyridin-2-ylethyl)quinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-14-13-18(21-19-16(14)8-6-9-17(19)23-3)22(2)12-10-15-7-4-5-11-20-15/h4-9,11,13H,10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWXCIZDOXCPSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)N(C)CCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-N,4-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzoate](/img/structure/B4961314.png)
![N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(4-fluorophenyl)urea](/img/structure/B4961316.png)

![1'-[(5-methyl-2-furyl)methyl]-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4961335.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)phenyl acetate](/img/structure/B4961338.png)

![N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B4961368.png)

![benzyl 2-{[(2,3-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B4961377.png)
![N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide](/img/structure/B4961384.png)
![7-(4-ethyl-1-piperazinyl)-5-methyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4961393.png)
![2-(2-furylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B4961399.png)
